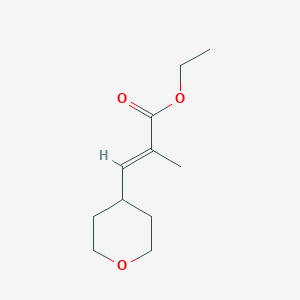

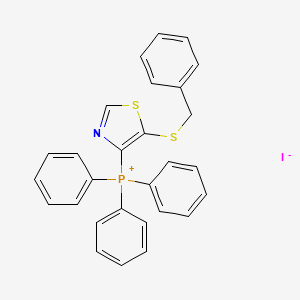

![molecular formula C19H23ClN2O2S B2828162 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide CAS No. 1172022-75-1](/img/structure/B2828162.png)

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Synthesis and Derivatives

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a compound involved in the synthesis and reactions of various chemical derivatives. These derivatives exhibit a range of pharmacological activities, including antihypertensive α-blocking agents. For instance, Abdel-Wahab et al. (2008) described the synthesis of methyl 2-(thiazol-2-ylcarbamoyl)acetate, which was used to create thiosemicarbazides, triazoles, and Schiff bases with antihypertensive properties and low toxicity (Abdel-Wahab et al., 2008).

Antimicrobial and Analgesic Agents

The compound has been used to develop novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines with anti-inflammatory and analgesic properties. As reported by Abu‐Hashem et al. (2020), these compounds exhibited notable COX-1/COX-2 inhibition, analgesic activity, and anti-inflammatory effects, with some compounds showing high COX-2 selectivity indices (Abu‐Hashem et al., 2020).

Heterocyclic Compound Synthesis

Basheer and Rappoport (2006) demonstrated the use of this compound in the synthesis of substituted 2-methylene-1,3-oxazolidines, -1,3-thiazolidines, and other heterocyclic compounds. These derivatives are significant in medicinal chemistry for their potential pharmaceutical applications (Basheer & Rappoport, 2006).

Cystic Fibrosis Treatment

In the context of cystic fibrosis therapy, Yu et al. (2008) explored derivatives of this compound for correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The study identified potent bithiazole correctors, highlighting the compound's relevance in developing treatments for cystic fibrosis (Yu et al., 2008).

Antibacterial Activity

Several studies have explored the antibacterial activities of derivatives of this compound. For example, research by Song et al. (2017) showed that certain 1,3,4-oxadiazole thioether derivatives possess significant inhibitory effects against Xanthomonas oryzae, an important plant pathogen (Song et al., 2017).

Agricultural Applications

The compound has also found applications in agriculture, particularly in the development of sustained release systems for fungicides. Campos et al. (2015) investigated solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, demonstrating modified release profiles and decreased toxicity (Campos et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c1-12-9-14(20)10-16-17(12)21-19(25-16)22(11-15-7-4-8-24-15)18(23)13-5-2-3-6-13/h9-10,13,15H,2-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRLGUUYZATGJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)C4CCCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-fluoro-N-[4-(4-methylpyrimidin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2828079.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2828083.png)

![ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2828087.png)

![2-Chloro-N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide](/img/structure/B2828090.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-fluorophenyl)urea](/img/structure/B2828098.png)

![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)thiourea](/img/structure/B2828099.png)

![2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2828101.png)